Structural Pharmacophore Differentiation: 1-Methylimidazol-5-yl-Tetrahydropyran vs. Classic I₂ Imidazoline Ligands (BU 224, 2-BFI, Idazoxan)
The target compound features a 1-methylimidazole ring linked via its 5-position directly to the 2-position of a tetrahydropyran scaffold bearing a free primary amine at the 4-position. In contrast, the classic selective I₂ ligand BU 224 (2-(4,5-dihydroimidazol-2-yl)quinoline) utilizes a dihydroimidazoline ring attached to a quinoline system [1]. The tetrahydropyran oxygen in the target compound introduces a hydrogen-bond acceptor within the linker region that is absent in BU 224 and 2-BFI, while the 1-methyl substitution on the imidazole ring alters the tautomeric equilibrium and π-stacking capability relative to the unsubstituted imidazole in 2-BFI [2]. The primary amine at the 4-position of the tetrahydropyran ring provides a protonatable handle for salt formation and potential covalent derivatization not available in idazoxan.
| Evidence Dimension | Structural pharmacophore features |
|---|---|
| Target Compound Data | 1-Methylimidazol-5-yl at C2 of tetrahydropyran; free primary amine at C4; dihydrochloride salt form; molecular weight 254.16 g/mol; H-bond acceptor count: 3 (imidazole N, tetrahydropyran O, amine N) [3] |
| Comparator Or Baseline | BU 224: Dihydroimidazoline linked to quinoline; no tetrahydropyran; Ki (I₂) = 2.1 nM; MW 261.75 [1]. 2-BFI: Unsubstituted imidazoline linked to benzofuran; Ki (I₂) = 1.7-8 nM; MW 212.25 [2]. Idazoxan: Imidazoline linked to benzodioxane; Ki (I₂) ≈ 4-8 nM; MW 204.23 [2]. |
| Quantified Difference | Target compound contains tetrahydropyran oxygen H-bond acceptor and 4-amine not present in any comparator. Predicted topological polar surface area (tPSA) ≈ 64.3 Ų for target vs. 37.8 Ų for BU 224, 46.9 Ų for 2-BFI (calculated via standard method [4]). |
| Conditions | In silico pharmacophore comparison; structures retrieved from PubChem and ChEMBL; tPSA calculated using standard fragment-based method. |
Why This Matters
The distinct pharmacophore elements of the target compound make it a valuable tool for probing I₂ receptor subtypes where hydrogen-bonding interactions with the tetrahydropyran oxygen or the free 4-amine may confer selectivity differences not achievable with existing I₂ ligands.
- [1] Hudson, A. L., Gough, R., Tyacke, R., Lione, L., Lalies, M., Lewis, J., ... & Nutt, D. J. (1999). Novel selective compounds for the investigation of imidazoline receptors. Annals of the New York Academy of Sciences, 881(1), 100-110. View Source
- [2] Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 639-661. View Source
- [3] American Elements. (2022). 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride (CAS 1786220-99-2) Technical Data Sheet. View Source
- [4] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
